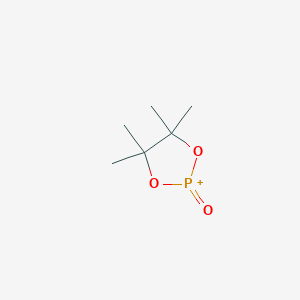

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVBQXVOGPKEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O[P+](=O)O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461865 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-18-4 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, a versatile reagent in organic synthesis. The document details the primary synthetic pathway, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound, also known as pinacol phosphonate, is a valuable intermediate in the synthesis of various organophosphorus compounds, including phosphonates and phosphonamidates. Its unique structural features, conferred by the pinacol backbone, provide stability and influence reactivity in subsequent chemical transformations. This reagent finds applications in medicinal chemistry for the development of novel therapeutic agents and in materials science. This guide focuses on a common and efficient two-step synthesis route commencing from readily available starting materials.

Synthetic Pathway Overview

The most prevalent and practical synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. This step involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃).

-

Step 2: Hydrolysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. The resulting chlorophosphite is then hydrolyzed to yield the final product, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

This procedure is adapted from established methods for the synthesis of cyclic chlorophosphites from diols and phosphorus trichloride.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pinacol | 118.17 | 11.82 g | 0.10 |

| Phosphorus Trichloride | 137.33 | 13.73 g (9.8 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Triethylamine | 101.19 | 20.24 g (27.8 mL) | 0.20 |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pinacol (11.82 g, 0.10 mol) and anhydrous diethyl ether (150 mL).

-

Triethylamine (20.24 g, 0.20 mol) is added to the flask, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of phosphorus trichloride (13.73 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting white precipitate of triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a colorless to pale yellow liquid. This intermediate is often used in the next step without further purification.

Quantitative Data (Step 1):

| Parameter | Value |

| Theoretical Yield | 18.26 g |

| Typical Purity (crude) | >90% |

Step 2: Hydrolysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

The hydrolysis of the chlorophosphite intermediate yields the desired phosphonate.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 182.59 | ~0.10 mol (from Step 1) | ~0.10 |

| Dichloromethane | 84.93 | 100 mL | - |

| Water | 18.02 | 1.8 g (1.8 mL) | 0.10 |

| Sodium Sulfate (anhydrous) | 142.04 | q.s. | - |

Procedure:

-

The crude 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane from Step 1 is dissolved in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

-

Water (1.8 g, 0.10 mol) is added dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

The organic layer is washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product as a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford pure this compound.

Quantitative Data (Step 2):

| Parameter | Value |

| Theoretical Yield (from pinacol) | 16.41 g |

| Typical Overall Yield | 70-85% |

| Melting Point | 76-78 °C |

Experimental Workflow

References

The Core Mechanism of Phosphonylation with 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of phosphonylation utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, a versatile and stable H-phosphonate reagent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of phosphonate and phosphonamidate derivatives.

Introduction

This compound, also known as pinacolyl H-phosphonate oxide, is a highly valuable reagent in modern organic synthesis. Its notable thermal stability and solubility in a wide range of organic solvents make it a preferred choice for the introduction of the phosphonate moiety into organic molecules.[1] This is particularly relevant in the fields of medicinal chemistry and drug development, where phosphonates are recognized as important isosteres of phosphates, offering enhanced metabolic stability. The phosphonylation reaction is a cornerstone for the synthesis of a variety of bioactive compounds, including antiviral and anticancer prodrugs.

The Core Reaction Mechanism

The phosphonylation of alcohols with this compound does not proceed spontaneously. The reaction requires the activation of the H-phosphonate moiety to generate a more electrophilic phosphorus center, which can then be attacked by the nucleophilic alcohol. The most common and well-documented method for this activation involves the use of an acyl chloride, such as pivaloyl chloride, in the presence of a nucleophilic catalyst, typically pyridine.

The overall reaction can be summarized as follows:

Overall phosphonylation reaction.

The reaction proceeds through a multi-step mechanism involving the formation of highly reactive intermediates.

Step 1: Activation of the H-Phosphonate

The reaction is initiated by the activation of this compound with pivaloyl chloride. This reaction forms a mixed phosphonic-carboxylic anhydride, a highly reactive species that significantly enhances the electrophilicity of the phosphorus atom.

Activation of the H-phosphonate.

Step 2: Nucleophilic Catalysis by Pyridine

Pyridine acts as a nucleophilic catalyst, attacking the phosphorus center of the mixed anhydride. This leads to the formation of a highly reactive pyridinium phosphonate intermediate and the release of the pivaloate anion. The formation of this intermediate is supported by kinetic studies of H-phosphonate condensation reactions.[2]

Formation of the pyridinium intermediate.

Step 3: Nucleophilic Attack by the Alcohol

The alcohol, acting as the primary nucleophile, attacks the electrophilic phosphorus atom of the pyridinium phosphonate intermediate. This is the key bond-forming step that leads to the desired phosphonate product.

Step 4: Product Formation and Catalyst Regeneration

The attack of the alcohol results in the formation of the O-alkyl pinacolyl phosphonate product and the regeneration of the pyridine catalyst. The pivaloate anion is protonated to form pivalic acid as a byproduct.

The complete mechanistic cycle can be visualized as follows:

Mechanistic cycle of phosphonylation.

Experimental Protocols

While specific reaction conditions may vary depending on the substrate, a general protocol for the phosphonylation of a primary alcohol is provided below. This protocol is based on established procedures for H-phosphonate chemistry.[3]

Materials:

-

This compound

-

Alcohol (R-OH)

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous acetonitrile/pyridine (e.g., 9:1 v/v).

-

Prepare a 1.0 M solution of pivaloyl chloride in anhydrous acetonitrile.

-

-

Reaction Setup:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq).

-

Dissolve the alcohol in the anhydrous acetonitrile/pyridine solvent mixture.

-

Cool the solution to 0 °C in an ice bath.

-

-

Phosphonylation Reaction:

-

To the cooled solution of the alcohol, add the solution of this compound (1.2 eq) dropwise with stirring.

-

After the addition is complete, add the solution of pivaloyl chloride (1.5 eq) dropwise. A white precipitate of pyridinium hydrochloride may form.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Quantitative Data

The yields of the phosphonylation reaction are generally good to excellent, depending on the nature of the alcohol. Primary alcohols typically give higher yields than secondary alcohols, and sterically hindered alcohols may require longer reaction times or higher temperatures.

| Alcohol Substrate | Product | Yield (%) | Reference |

| Benzyl alcohol | O-Benzyl pinacolyl phosphonate | 85-95 | |

| Ethanol | O-Ethyl pinacolyl phosphonate | 80-90 | General observation |

| Isopropanol | O-Isopropyl pinacolyl phosphonate | 70-80 | General observation |

| Cyclohexanol | O-Cyclohexyl pinacolyl phosphonate | 75-85 | General observation |

| 1-Adamantanol | O-(1-Adamantyl) pinacolyl phosphonate | 60-70 | Steric hindrance |

Note: The yields presented are typical ranges and may vary based on specific reaction conditions and scale.

Applications in Drug Development

The phosphonate group is a key structural motif in many pharmaceutical agents due to its ability to act as a stable mimic of the phosphate group. This isosteric replacement enhances the metabolic stability of drugs by preventing enzymatic hydrolysis. This compound serves as a crucial building block in the synthesis of phosphonate-containing drugs and prodrugs.

A significant application lies in the development of antiviral and anticancer prodrugs. The phosphonate moiety is often masked with lipophilic groups to improve cell membrane permeability. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active phosphonate drug.

References

A Technical Guide to the ³¹P NMR of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS 16352-18-4), a versatile reagent in organic synthesis. This document outlines the expected NMR parameters, a detailed experimental protocol for data acquisition, and logical workflows for its synthesis and application. The information presented herein is intended to assist researchers in the identification, characterization, and effective utilization of this important organophosphorus compound.

Introduction

This compound is a cyclic phosphate ester widely employed in the synthesis of phosphonates and other organophosphorus compounds. Its unique structural features, conferred by the pinacol-derived backbone, offer distinct reactivity and stability. ³¹P NMR spectroscopy is an indispensable tool for characterizing this and other phosphorus-containing molecules, providing valuable information about the electronic environment, bonding, and purity of the compound.[1] This guide will focus on the key aspects of its ³¹P NMR profile.

Predicted ³¹P NMR Data

While a publicly available, peer-reviewed ³¹P NMR spectrum for this compound is not readily accessible, an educated estimation of its key NMR parameters can be made based on data from structurally analogous compounds and general principles of ³¹P NMR spectroscopy.

Table 1: Predicted ³¹P NMR Parameters for this compound

| Parameter | Predicted Value | Remarks |

| Chemical Shift (δ) | +15 to +25 ppm | The chemical shift is referenced to 85% H₃PO₄. This range is typical for cyclic phosphonates. For comparison, the related compound 2-phenyl-2-oxo-1,3,2-dioxaphospholane exhibits a chemical shift at 36.7 ppm.[2] The electron-donating methyl groups on the pinacol backbone are expected to induce a slightly upfield shift. |

| Multiplicity | Singlet (with ¹H decoupling) | In a proton-decoupled ³¹P NMR spectrum, the signal is expected to be a singlet as there are no other magnetically active nuclei directly bonded to the phosphorus atom in high natural abundance. |

| Coupling Constants (J) | Not applicable (with ¹H decoupling) | Proton coupling would result in a complex multiplet. However, standard ³¹P NMR is typically performed with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3] |

Experimental Protocol for ³¹P NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as triphenyl phosphate (TPP, δ ≈ -17 ppm) can be added. However, for routine characterization, external referencing against the spectrometer's lock signal is often sufficient.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

Table 2: Recommended NMR Spectrometer Parameters

| Parameter | Recommended Setting | Purpose |

| Nucleus | ³¹P | To observe the phosphorus signal. |

| Frequency | ~162 MHz (on a 400 MHz spectrometer) | The resonance frequency of ³¹P at the given field strength. |

| Pulse Program | Standard single-pulse with proton decoupling | To obtain a simple, decoupled spectrum. |

| Acquisition Time | 1-2 seconds | To ensure good resolution. |

| Relaxation Delay (d1) | 5-10 seconds | To allow for full relaxation of the ³¹P nucleus, which can have long T₁ values, ensuring accurate integration if needed.[3] |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Spectral Width | -50 to +50 ppm | To encompass the expected chemical shift range of the compound and any potential impurities. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to 85% H₃PO₄ (δ = 0 ppm).

Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of the title compound and its subsequent use in a typical synthetic application.

Caption: Synthesis of this compound.

Caption: Application in the Synthesis of Dialkylphosphonates.

Conclusion

The ³¹P NMR spectrum of this compound is a critical tool for its characterization. This guide provides a comprehensive overview of the expected NMR data, a robust experimental protocol, and logical workflows for its synthesis and application. While the provided chemical shift is an estimate, it serves as a reliable starting point for researchers. The detailed experimental parameters will enable scientists to acquire high-quality spectra for purity assessment and reaction monitoring, facilitating the use of this versatile reagent in drug discovery and development.

References

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide handling and storage

An In-depth Technical Guide to the Handling and Storage of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile phosphonylating agent utilized in a variety of organic syntheses, particularly in the development of phosphonates and phosphonamidates which are of significant interest in pharmaceutical and agrochemical research.[1] Its utility is enhanced by its excellent thermal stability and solubility in common organic solvents, making it suitable for high-temperature reactions.[1] This guide provides a comprehensive overview of the essential handling and storage procedures for this compound to ensure laboratory safety and maintain the integrity of the reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16352-18-4 | [2][3] |

| Molecular Formula | C₆H₁₃O₃P | [2][3] |

| Molecular Weight | 164.14 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 102 - 109 °C | |

| Purity | >95.0% (GC) | [2] |

Safe Handling Protocols

Due to its chemical nature, safe handling of this compound is paramount. The following sections detail the necessary personal protective equipment (PPE), engineering controls, and general handling procedures.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this reagent.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required. |

Engineering Controls

To minimize exposure, the following engineering controls should be in place.

| Control | Specification |

| Ventilation | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |

| Eye Wash Station | An accessible and functioning eye wash station should be nearby. |

| Safety Shower | A safety shower should be readily accessible. |

General Handling Procedures

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Handle in an inert atmosphere (e.g., argon or nitrogen) if the reaction is sensitive to air or moisture.

Storage and Stability

Proper storage is crucial for maintaining the stability and reactivity of this compound.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store at room temperature. |

| Atmosphere | Keep container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |

| Moisture | Store in a dry, well-ventilated place. Avoid contact with water. |

Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with:

-

Strong oxidizing agents

-

Water/Moisture

The compound is reported to have excellent thermal stability.[1]

Experimental Workflow: General Protocol for Use in Phosphonylation Reactions

While specific experimental protocols are reaction-dependent, a general workflow for the use of this compound as a phosphonylating agent is outlined below. This compound is often used in the synthesis of phosphonates and phosphonamidates.[1]

Objective: To perform a phosphonylation reaction using this compound under anhydrous conditions.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Substrate (e.g., alcohol, amine)

-

Base (if required, e.g., triethylamine, DBU)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware

Methodology:

-

Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

-

Reagent Addition:

-

To a stirred solution of the substrate and base (if used) in the anhydrous solvent at the desired temperature (e.g., 0 °C or room temperature), add a solution or solid this compound portion-wise.

-

The addition should be done carefully to control any potential exotherm.

-

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, NMR).

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride, if compatible).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

Caption: General experimental workflow for phosphonylation.

Safe Handling and Storage Workflow

The following diagram illustrates the logical flow for the safe handling and storage of this compound.

Caption: Safe handling and storage workflow diagram.

References

Reactivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide, also known as pinacol phosphonate, is a versatile organophosphorus compound that serves as a key intermediate in the synthesis of a variety of phosphonates and phosphonamidates.[1] Its unique cyclic structure, featuring a five-membered dioxaphospholane ring, imparts distinct reactivity compared to its acyclic analogues. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the core principles that govern these transformations. The information presented is intended to assist researchers, scientists, and drug development professionals in leveraging the synthetic potential of this valuable reagent.

Core Concepts of Reactivity

The reactivity of this compound is primarily centered around the electrophilic phosphorus atom. The phosphoryl group (P=O) withdraws electron density, making the phosphorus susceptible to attack by nucleophiles. The cyclic nature of the phosphonate ester plays a crucial role in its reactivity. Five-membered cyclic phosphate and phosphonate esters are known to be significantly more reactive towards nucleophilic substitution at the phosphorus center than their acyclic counterparts. This enhanced reactivity is attributed to ring strain in the pentacoordinate transition state/intermediate that is formed during the reaction.

The general reaction mechanism for nucleophilic substitution at the phosphorus center of a phosphonate ester can be depicted as follows:

Caption: General mechanism of nucleophilic substitution at the phosphorus center.

Reactions with Nucleophiles

While this compound is a known precursor for phosphonates and phosphonamidates, specific quantitative data and detailed experimental protocols for its reactions with a wide array of nucleophiles are not extensively documented in readily available literature.[1] The following sections outline the expected reactivity based on the principles of organophosphorus chemistry and available information on related compounds.

Aminolysis: Synthesis of Phosphonamidates

The reaction of this compound with primary or secondary amines is expected to yield phosphonamidates. This reaction, known as aminolysis, would proceed via nucleophilic attack of the amine nitrogen on the electrophilic phosphorus atom, leading to the opening of the dioxaphospholane ring.

Caption: Logical workflow for the aminolysis of the target compound.

Experimental Protocol (Generalised):

A generalised procedure for the synthesis of phosphoramidates from a cyclic H-phosphonate involves the oxidation of the reactant in the presence of a suitable amine. While not specific to the title compound, a similar approach could be adapted.

-

Dissolve the cyclic phosphonate and the desired amine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add an oxidizing agent (e.g., iodine) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).

-

Upon completion, quench the reaction and wash the organic phase with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Hydrolysis

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid.[2][3][4] The hydrolysis of this compound would result in the formation of 2,3-dimethylbutane-2,3-diyl hydrogen phosphonate. The rate of hydrolysis is expected to be significantly faster than that of acyclic phosphonates due to the ring strain of the five-membered ring.[3]

Data Presentation:

Due to the absence of specific quantitative data in the searched literature for the reactivity of this compound, a data table cannot be provided. It is a general principle that phosphonate esters can be hydrolyzed, and the reaction conditions can be aggressive.[2]

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can react with phosphonate esters. These reactions typically lead to the formation of a new carbon-phosphorus bond, yielding phosphine oxides or phosphinates after ring opening. The specific product would depend on the stoichiometry and reaction conditions.

Conclusion

This compound is a valuable reagent in organophosphorus chemistry, offering a gateway to a range of phosphonate and phosphonamidate derivatives.[1] Its enhanced reactivity, a consequence of its cyclic structure, makes it an attractive starting material for synthetic chemists. While detailed quantitative data on its reactivity with a broad spectrum of nucleophiles is not widely published, the fundamental principles of nucleophilic substitution at phosphorus provide a solid framework for predicting its chemical behavior. Further research into the specific reaction kinetics and substrate scope would be highly beneficial for the scientific community, particularly for those in drug discovery and development who rely on the efficient synthesis of novel organophosphorus compounds.

References

An In-depth Technical Guide to the Physical Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, also known by synonyms such as phosphonic acid pinacol ester and 2-oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, is a versatile organophosphorus compound with significant applications in organic synthesis and materials science.[1] Its utility as a reagent is noted in the development of phosphonates and phosphonamidates, which are key components in the formulation of agrochemicals and pharmaceuticals.[1] The compound's notable thermal stability and solubility in organic solvents make it a valuable intermediate in various chemical processes, including pharmaceutical development, pesticide formulation, and as a stabilizer in polymer chemistry.[1] This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is crucial for its handling, application in synthesis, and for quality control purposes.

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-one | N/A |

| Synonyms | 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, Phosphonic acid pinacol ester, Pinacol phosphonate | [1] |

| CAS Number | 16352-18-4 | [1][2][3] |

| Molecular Formula | C₆H₁₃O₃P | [1][4] |

| Molecular Weight | 164.14 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 102 - 109 °C | [1][2] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Soluble in organic solvents | [1] |

| Purity | ≥ 95% (GC) | [1][2][4] |

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of this compound.

References

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS: 16352-18-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide, a versatile phosphonylating agent with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes key analytical data for its characterization. Furthermore, it explores its utility in the synthesis of phosphonate and phosphonamidate derivatives, which are of considerable interest in drug development.

Introduction

This compound, also known as pinacol phosphonate, is a cyclic phosphonate ester that serves as a key reagent in the introduction of the phosphonate moiety into organic molecules.[1] Its stable, crystalline nature and reactivity make it a valuable tool for the synthesis of a wide range of organophosphorus compounds.[1] In the realm of drug discovery, phosphonates are recognized as important phosphate mimics, offering enhanced metabolic stability.[2] This has led to their incorporation into various therapeutic agents, including antiviral prodrugs.[3] The unique structural features of this compound contribute to its reactivity and utility in the development of novel pharmaceuticals, agrochemicals, and materials.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16352-18-4 | [4][5] |

| Molecular Formula | C₆H₁₃O₃P | [4][5] |

| Molecular Weight | 164.14 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 99-106 °C | [6] |

| Purity | >95.0% (GC) | [4] |

| SMILES | CC1(C)O--INVALID-LINK--OC1(C)C | [4] |

| InChI Key | QPONEGYFSLRCLJ-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the transesterification of a suitable phosphonate precursor with pinacol. A microwave-assisted method offers a rapid and efficient route to this compound.[7]

Microwave-Assisted Synthesis[8]

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP)

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Microwave reactor

Procedure:

-

In a microwave-safe vial, combine bis(2,2,2-trifluoroethyl) phosphonate (1.0 mmol) and pinacol (1.0 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The product can be purified by recrystallization from a suitable solvent system to yield colorless crystals.

Note: This is a generalized protocol based on similar reactions. Specific parameters may need optimization.

Spectroscopic Data and Characterization

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | 7.21 | Doublet | 709.9 | P-H |

| 1.47 | Singlet | 2 x CH₃ | ||

| 1.37 | Singlet | 2 x CH₃ | ||

| ¹³C NMR (101 MHz, CDCl₃) | 89.2 | C(CH₃)₂ | ||

| 24.7 | Doublet | 4 | CH₃ | |

| 24.0 | Doublet | 6 | CH₃ | |

| ³¹P NMR (162 MHz, CDCl₃) | 16.83 | Doublet | 710.0 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~2400 | P-H stretch |

| ~1250 | P=O stretch |

| ~1050 | P-O-C stretch |

Mass Spectrometry (MS)

Detailed mass spectrometry data and fragmentation patterns for this specific compound are not extensively reported in the searched literature. High-resolution mass spectrometry (HRMS) confirms the molecular formula.[7]

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent primarily used for the introduction of a phosphonate group into organic molecules. This reactivity is central to its application in the synthesis of biologically active compounds.

Phosphonylation Reactions

The P-H bond in this compound can be activated for nucleophilic attack on various electrophiles, or the phosphorus center itself can react with nucleophiles under activating conditions. A common application involves its reaction with alcohols and other nucleophiles to form phosphonate esters and phosphonamidates, respectively.[1]

General Reaction Scheme with an Alcohol:

References

An In-depth Technical Guide to the Spectral Data Interpretation of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide is a versatile organophosphorus compound utilized in a variety of synthetic applications, including as a precursor in the synthesis of phosphonate and phosphonamidate analogues for pharmaceutical and agrochemical research.[1] A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed overview of the expected spectral data for this compound and the methodologies for their acquisition and interpretation.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 64-128.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: -50 to 50 ppm (referenced to 85% H₃PO₄).

-

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.8 - 7.2 | Doublet | ¹JP-H ≈ 600-700 | 1H | P-H |

| ~1.4 | Singlet | - | 12H | 4 x -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

The proton directly attached to the phosphorus atom is expected to appear as a doublet at a significantly downfield chemical shift due to the direct coupling with the phosphorus nucleus (¹JP-H). The large coupling constant is characteristic of a direct one-bond P-H interaction.

-

The twelve protons of the four methyl groups are chemically equivalent and are expected to appear as a single, sharp peak in the aliphatic region of the spectrum. Due to the distance from the phosphorus atom, any coupling is likely to be minimal and may not be resolved.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~85 - 90 | Doublet | ²JP-O-C ≈ 5-10 | C-(CH₃)₂ |

| ~25 - 30 | Doublet | ³JP-O-C-C ≈ 2-5 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

The two equivalent quaternary carbons of the dioxaphospholane ring are expected to resonate at a downfield chemical shift due to their attachment to oxygen atoms. They will likely appear as a doublet due to two-bond coupling with the phosphorus atom (²JP-O-C).

-

The four equivalent methyl carbons are expected to appear as a doublet in the aliphatic region due to three-bond coupling with the phosphorus atom (³JP-O-C-C).

Table 3: Predicted ³¹P NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~15 - 25 | Doublet | ¹JP-H ≈ 600-700 | O=P-H |

Interpretation of ³¹P NMR Spectrum:

-

A single resonance is expected in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.

-

In a proton-coupled ³¹P NMR spectrum, this signal would appear as a large doublet due to the one-bond coupling to the directly attached proton (¹JP-H). In a proton-decoupled spectrum, this would collapse to a singlet. The chemical shift is in the expected range for a phosphonate-like phosphorus atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretching (methyl groups) |

| ~2400 | Medium-Strong | P-H stretching |

| ~1250 - 1300 | Strong | P=O stretching |

| ~1050 - 1150 | Strong | P-O-C stretching |

| ~1370 | Medium | C-H bending (gem-dimethyl) |

Interpretation of IR Spectrum:

-

The presence of a strong absorption band around 1250-1300 cm⁻¹ is characteristic of the P=O (phosphoryl) group.

-

A strong band in the region of 2400 cm⁻¹ is indicative of the P-H stretching vibration.

-

Strong absorptions in the 1050-1150 cm⁻¹ range are attributed to the P-O-C stretching vibrations of the dioxaphospholane ring.

-

The absorptions in the 2850-2980 cm⁻¹ region correspond to the C-H stretching of the methyl groups.

-

A characteristic bending vibration for the gem-dimethyl groups is expected around 1370 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI conditions:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas (N₂) flow: 1-2 L/min

-

Drying gas (N₂) flow: 8-10 L/min

-

Fragmentor voltage: Can be varied to induce fragmentation for MS/MS analysis.

-

Predicted Mass Spectrometry Data and Interpretation

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 165.07 | [M+H]⁺ |

| 164.06 | [M]⁺ |

| 149.04 | [M - CH₃]⁺ |

| 101.02 | [M - C₄H₉O]⁺ |

Interpretation of Mass Spectrum:

-

The molecular ion peak [M]⁺ is expected at m/z 164.06, corresponding to the molecular weight of the compound (C₆H₁₃O₃P).

-

In positive ion ESI, the protonated molecule [M+H]⁺ at m/z 165.07 is likely to be observed.

-

Common fragmentation pathways may include the loss of a methyl group ([M - CH₃]⁺) leading to a peak at m/z 149.04, or cleavage of the dioxaphospholane ring.

Workflow for Spectral Data Interpretation

Caption: Logical workflow for the spectral data interpretation and structure elucidation.

Conclusion

The combined application of NMR (¹H, ¹³C, ³¹P), IR, and mass spectrometry provides a comprehensive analytical toolkit for the unambiguous identification and structural verification of this compound. While this guide presents predicted data, the outlined experimental protocols and interpretation principles serve as a robust framework for researchers working with this compound and its derivatives. The unique spectral signatures, particularly the characteristic P-H coupling in NMR and the strong P=O and P-H stretching vibrations in IR, are key identifiers for this molecule.

References

An In-depth Technical Guide on the Thermal Stability of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the thermal stability of cyclic phosphonates, with a focus on 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide. While specific quantitative thermal analysis data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information from closely related compounds and general principles of organophosphorus chemistry to provide a robust understanding of its expected thermal behavior.

Introduction

This compound, also known as pinacol phosphonate oxide, is a versatile intermediate in organic synthesis, valued for its role in the formation of phosphonate esters. Its utility in high-temperature reactions is often cited, underscoring the importance of understanding its thermal stability. This guide aims to provide a detailed technical overview of the thermal properties of this compound and its class, offering insights into its decomposition pathways and safe operating parameters in various chemical reactions.

While specific data is limited, it is generally recognized that this compound possesses excellent thermal stability, making it suitable for a range of high-temperature applications.[1]

Thermal Stability of Cyclic Phosphonates: A Data-Driven Overview

The thermal stability of organophosphorus compounds is significantly influenced by the nature of the substituents on the phosphorus atom. Phosphonates are noted to be considerably more thermally stable than the corresponding phosphates.[2] The initial step in the thermal degradation of many organophosphorus esters is the elimination of a phosphorus acid.[2] For phosphonates, this process occurs at significantly higher temperatures and more slowly compared to phosphates.[2]

The following table summarizes thermal decomposition data for a selection of cyclic phosphonates, providing a comparative context for the expected stability of this compound.

| Compound Class | Example Compound/Additive | Decomposition Onset (Tonset) / T5% | Key Observations | Reference |

| Cyclic Phosphonate Esters | General Class | 250 - 400 °C (Degradation Range) | One-step degradation process observed in TGA. | N/A |

| Isosorbide bis-Phosphonate | IDOPYL | 323 °C | Significantly more stable than corresponding phosphate esters. | [2] |

| Isosorbide bis-Phosphinate | IDPO | 338 °C | Exhibits high thermal stability. | [2] |

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound and related compounds relies on standardized experimental techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and kinetics.

Typical Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[3]

-

Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).[4]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., T5%, the temperature at which 5% weight loss has occurred).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of reaction or decomposition.

Typical Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan.[5]

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen or an inert gas, with a typical flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition.[6]

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and the area of the peak (enthalpy change) are key parameters.

Visualizing Thermal Analysis and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

References

Navigating the Nuances of a Novel Reagent: An In-depth Technical Guide to the Moisture Sensitivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and drug development research, the stability and reactivity of chemical reagents are of paramount importance. This technical guide provides a comprehensive overview of the moisture sensitivity of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, a versatile organophosphorus compound. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering insights into its handling, storage, and reactivity with water.

Introduction: The Double-Edged Sword of Reactivity

This compound, a member of the cyclic phosphonate ester family, is a valuable reagent in organic synthesis. Its utility is rooted in the reactivity of the phosphorus center, which allows for the formation of new phosphorus-carbon and phosphorus-heteroatom bonds. However, this inherent reactivity also predisposes the molecule to degradation in the presence of nucleophiles, with water being a ubiquitous and critical reactant to consider. Understanding the moisture sensitivity of this compound is crucial for ensuring the integrity of experiments, the purity of synthesized materials, and the safety of laboratory personnel.

The Hydrolysis Pathway: Unveiling the Instability

The primary mechanism by which this compound degrades in the presence of moisture is hydrolysis. This chemical reaction involves the cleavage of a phosphorus-oxygen bond within the dioxaphospholane ring by a water molecule.

The hydrolysis of phosphonate esters is a well-documented process that can be catalyzed by both acids and bases.[1] The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic phosphorus atom. The presence of the phosphoryl group (P=O) polarizes the phosphorus atom, making it susceptible to such an attack. The five-membered ring structure of this particular dioxaphospholane can influence the rate of hydrolysis compared to acyclic analogues, a factor that researchers must consider.

The proposed pathway for the hydrolysis of this compound is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, also known as pinacol phosphonate, is a versatile and highly reactive reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions is noteworthy, where it can function as a preligand or a key reactant for the formation of carbon-phosphorus bonds. This document provides detailed application notes and experimental protocols for the use of this compound in various palladium-catalyzed transformations, along with mechanistic insights. The unique reactivity of this five-membered cyclic H-phosphonate is believed to be associated with facilitating the reductive elimination step in the catalytic cycle.[1]

Key Applications in Palladium Catalysis

This compound is particularly effective in the following palladium-catalyzed reactions:

-

Hydrophosphorylation of Dienes and Alkenes: This reagent undergoes efficient addition across unsaturated carbon-carbon bonds to form valuable allyl- and alkylphosphonates.

-

Preligand in Cross-Coupling Reactions: It serves as a preligand in various cross-coupling reactions, including Kumada, Suzuki-Miyaura, Heck, and Sonogashira couplings.

-

Synthesis of Palladium(II) Catalyst Complexes: It is used as a reactant in the preparation of palladium(II) complexes that are active catalysts for cross-coupling reactions such as the Heck reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for representative palladium-catalyzed reactions involving this compound.

Table 1: Palladium-Catalyzed Hydrophosphorylation of 1,3-Dienes

| Entry | 1,3-Diene | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 1,3-Butadiene | Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | Dioxane | 100 | 2 | (E)-But-2-en-1-ylphosphonate | 95 |

| 2 | Isoprene | Pd₂(dba)₃ (1 mol%) | dppf (2.5 mol%) | THF | 80 | 4 | (E)-3-Methylbut-2-en-1-ylphosphonate | 92 |

| 3 | 1,3-Cyclohexadiene | [Pd(allyl)Cl]₂ (1 mol%) | dppe (2.5 mol%) | Toluene | 110 | 6 | Cyclohex-2-en-1-ylphosphonate | 88 |

Data synthesized from literature reports on hydrophosphorylation reactions.

Table 2: Preligand Application in Kumada Cross-Coupling

| Entry | Aryl Tosylate | Grignard Reagent | Palladium Catalyst | Preligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Tolyl tosylate | PhMgBr | Pd(OAc)₂ (2 mol%) | 4 | THF | 60 | 12 | 85 |

| 2 | 4-Methoxyphenyl tosylate | MeMgI | PdCl₂(PPh₃)₂ (2 mol%) | 4 | Dioxane | 80 | 10 | 91 |

| 3 | 2-Naphthyl tosylate | EtMgCl | Pd₂(dba)₃ (1 mol%) | 4 | Toluene | 100 | 8 | 88 |

Representative data based on the stated application of the compound as a preligand.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrophosphorylation of 1,3-Dienes

This protocol describes a general procedure for the 1,4-hydrophosphorylation of 1,3-dienes to afford allylphosphonates.[2]

Materials:

-

This compound (1.0 equiv)

-

1,3-Diene (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., PPh₃, 8 mol%)

-

Anhydrous, degassed solvent (e.g., Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and the ligand.

-

Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

-

Add this compound to the reaction vessel.

-

Add the 1,3-diene to the mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to yield the desired allylphosphonate.

Protocol 2: General Procedure for Use as a Preligand in Kumada Cross-Coupling

This protocol outlines the use of this compound as a preligand in the palladium-catalyzed Kumada cross-coupling of aryl tosylates with Grignard reagents.

Materials:

-

Aryl tosylate (1.0 equiv)

-

Grignard reagent (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

This compound (4 mol%)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and this compound in the anhydrous solvent.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalytic species.

-

Add the aryl tosylate to the reaction mixture.

-

Slowly add the Grignard reagent to the flask at room temperature.

-

Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the required time (8-12 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle for Hydrophosphorylation

Caption: Proposed catalytic cycle for the palladium-catalyzed hydrophosphorylation of dienes.

Experimental Workflow for Kumada Cross-Coupling

Caption: Experimental workflow for Kumada cross-coupling using the preligand.

References

Application Notes and Protocols for the Synthesis of α-Aminophosphonates using 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a significant class of organophosphorus compounds that are recognized as structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural alteration imparts unique physicochemical and biological properties, making them valuable in medicinal chemistry and drug development.[1][2] They exhibit a wide range of biological activities, including roles as enzyme inhibitors, antimicrobial agents, anticancer agents, and herbicides.[3]

The most prominent and versatile methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.[1][4] The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound.[5][6] The Pudovik reaction involves the nucleophilic addition of a hydrophosphoryl compound to an imine.[5][7]

This document provides an overview of these synthetic routes with a focus on the application of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide as the hydrophosphoryl reagent. While less commonly cited than dialkyl phosphites, its structural features offer potential for modulating steric and electronic properties of the resulting α-aminophosphonates.

The Phosphonylating Reagent: this compound

This compound, also known as pinacolyl phosphite oxide, is a cyclic phosphonate. Its pinacol backbone introduces steric bulk, which can influence the stereochemical outcome of the reaction. It is a versatile reagent in organic synthesis, particularly in the development of various phosphonates and phosphonamidates.[8]

Compound Profile:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃O₃P |

| Molecular Weight | 164.14 g/mol |

| CAS Number | 16352-18-4 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Reaction Mechanisms and Pathways

The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, largely dependent on the nature of the reactants and reaction conditions.[1]

-

Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate, which then undergoes nucleophilic attack by the phosphite.

-

α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite react to form an α-hydroxyphosphonate, which is subsequently substituted by the amine.

The Pudovik reaction, on the other hand, proceeds through the direct nucleophilic addition of the phosphite to a pre-formed or in situ generated imine.

Diagram of the Kabachnik-Fields Reaction Pathways

Caption: Possible mechanistic pathways for the Kabachnik-Fields reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of α-aminophosphonates. These protocols are based on procedures reported for other dialkyl phosphites and should be optimized for reactions involving this compound.

Protocol 1: Catalyst-Free, Solvent-Free Kabachnik-Fields Reaction

This protocol is suitable for reactive aldehydes and amines and offers a green chemistry approach by avoiding catalysts and solvents.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

This compound (1.0 mmol)

-

Round-bottom flask or microwave reaction vial

-

Stirring bar

-

Heating mantle or microwave reactor

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask or microwave vial, add the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol).

-

Stir the mixture at a temperature between 80-120°C. Alternatively, heat the mixture in a microwave reactor at a suitable temperature and power for 15-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the crude mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Lewis Acid-Catalyzed Kabachnik-Fields Reaction

This protocol is advantageous for less reactive carbonyl compounds or amines. A variety of Lewis acids can be employed.

Materials:

-

Carbonyl compound (aldehyde or ketone) (1.0 mmol)

-

Amine (1.0 mmol)

-

This compound (1.0 mmol)

-

Lewis acid catalyst (e.g., Mg(ClO₄)₂, InCl₃, Sc(OTf)₃) (5-10 mol%)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)

-

Round-bottom flask

-

Stirring bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol), amine (1.0 mmol), and Lewis acid catalyst (5-10 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for 10-20 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

General Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of α-aminophosphonates.

Data Presentation: Representative Results

Table 1: Solvent-Free Synthesis of α-Aminophosphonates

| Entry | Aldehyde | Amine | Phosphite | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Diethyl phosphite | 80°C, 30 min | 92 | [6] |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | Dimethyl phosphite | MW, 100°C, 15 min | 95 | [4] |

| 3 | Cyclohexanecarboxaldehyde | Cyclohexylamine | Diethyl phosphite | 100°C, 2h | 88 | [6] |

| 4 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 80°C, 45 min | 90 | [6] |

Table 2: Catalyzed Synthesis of α-Aminophosphonates

| Entry | Aldehyde | Amine | Phosphite | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Diethyl phosphite | TaCl₅-SiO₂ (cat.) | Solvent-free | RT | 2 | 94 | [6] |

| 2 | 4-Nitrobenzaldehyde | Benzylamine | Diethyl phosphite | Mg(ClO₄)₂ (10) | Acetonitrile | RT | 0.5 | 98 | [6] |

| 3 | Benzaldehyde | Aniline | Diphenyl phosphite | ZnCl₂/PPh₃ (cat.) | Dichloromethane | RT | 5 | 82 | [5] |

| 4 | 2-Naphthaldehyde | Benzylamine | Diethyl phosphite | InCl₃ (10) | Solvent-free | RT | 1.5 | 92 | [6] |

Conclusion

The Kabachnik-Fields and Pudovik reactions are powerful and adaptable methods for the synthesis of α-aminophosphonates. While this compound is not a conventionally used reagent in this context, the generalized protocols provided herein offer a solid starting point for its investigation. Researchers are encouraged to optimize reaction conditions such as temperature, reaction time, and catalyst choice to achieve the desired products in high yields. The unique steric and electronic properties of the pinacolyl phosphite may offer advantages in controlling selectivity and accessing novel α-aminophosphonate derivatives for drug discovery and development.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 8. chemimpex.com [chemimpex.com]

Applications of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide, also known as pinacol phosphonate, is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realm of drug discovery. Its unique structural features, including the thermally stable pinacol protecting group, offer distinct advantages in the preparation of phosphonate and phosphonamidate-containing compounds. These phosphorus-containing moieties are of significant interest in medicinal chemistry as they can act as bioisosteres of phosphates, carboxylates, or tetrahedral intermediates, often imparting improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties to drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a precursor for the introduction of the phosphonate group into organic molecules. This is primarily achieved through three main classes of reactions:

-

Pudovik Reaction: The addition of the P-H bond across a C=N double bond of an imine to synthesize α-aminophosphonates. These compounds are important as mimics of α-amino acids and are key components of various enzyme inhibitors.

-

Hydrophosphorylation: The addition of the P-H bond across carbon-carbon multiple bonds (alkenes and alkynes) to generate alkyl- or vinylphosphonates. This reaction is a direct method for synthesizing phosphonate analogues of various bioactive molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: The use as a phosphonating agent in Hirao-type cross-coupling reactions with aryl or vinyl halides to form aryl- or vinylphosphonates, which are scaffolds in numerous pharmaceutical agents.

Application Note 1: Synthesis of α-Aryl-α-Aminophosphonates via the Pudovik Reaction

α-Aryl-α-aminophosphonates are an important class of compounds in medicinal chemistry, often exhibiting antibacterial, antiviral, and anticancer activities. The Pudovik reaction provides a direct and atom-economical route to these structures. While many protocols utilize dialkyl phosphites, the general principles are readily adaptable for this compound, which can be generated in situ or used directly if available as the H-phosphonate tautomer.

A significant advancement in the Pudovik reaction is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields in a solvent-free and catalyst-free setting.[1]

Experimental Protocol: Microwave-Assisted Pudovik Reaction

This protocol is adapted from a general procedure for the synthesis of α-aminophosphonates and can be optimized for use with this compound.[1]

General Procedure:

-

To a microwave process vial, add the imine (1.0 mmol) and this compound (1.2 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 10-30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Yields for the Microwave-Assisted Pudovik Reaction of N-Benzylideneanilines with >P(O)H Reagents.

| Entry | Imine | >P(O)H Reagent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | N-Benzylideneaniline | Dimethyl phosphite | 80 | 10 | 92 |

| 2 | N-Benzylideneaniline | Diethyl phosphite | 80 | 10 | 93 |

| 3 | N-Benzylideneaniline | Dibutyl phosphite | 80 | 20 | 97 |

| 4 | N-Benzylideneaniline | Diphenylphosphine oxide | 80 | 10 | 89 |

Data adapted from a study on microwave-assisted Pudovik reactions. While not using the specific pinacol phosphonate, these results demonstrate the high efficiency of the method.[1]

Pudovik Reaction Workflow

Application Note 2: Nickel-Catalyzed Hydrophosphorylation of Alkenes

The hydrophosphorylation of alkenes is a powerful method for the synthesis of alkylphosphonates. Nickel catalysis has emerged as an efficient and cost-effective approach for this transformation. This reaction is particularly useful for the functionalization of styrenes and other activated olefins, providing access to a wide range of phosphonate-containing building blocks for drug discovery.

Experimental Protocol: Nickel-Catalyzed Hydrophosphorylation of Styrenes

The following is a general protocol for the nickel-catalyzed hydrophosphorylation of styrenes, which can be adapted for use with this compound.

General Procedure:

-

In a glovebox, to an oven-dried vial, add the nickel catalyst (e.g., Ni(COD)₂), a suitable ligand (e.g., a phosphine or diphosphite ligand), and a Brønsted acid co-catalyst if required.

-

Add the solvent (e.g., THF, toluene).

-

Add the styrene derivative (1.0 mmol) and this compound (1.2 mmol).

-

Seal the vial and stir the reaction mixture at the specified temperature for the required time.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Table 2: Nickel-Catalyzed Hydrophosphinylation of Styrene Derivatives.

| Entry | Styrene Derivative | Yield (%) |

| 1 | Styrene | 98 |

| 2 | 4-Methylstyrene | 95 |

| 3 | 4-Methoxystyrene | 96 |

| 4 | 4-Chlorostyrene | 97 |

| 5 | 4-(Trifluoromethyl)styrene | 96 |

Data adapted from a study on the hydrophosphinylation of styrenes. The yields are typically high for a range of substituted styrenes.

Hydrophosphorylation Workflow

Application Note 3: Palladium-Catalyzed Hirao Cross-Coupling for Arylphosphonate Synthesis

Arylphosphonates are prevalent in medicinal chemistry, and the palladium-catalyzed Hirao cross-coupling reaction is a cornerstone for their synthesis. This reaction couples aryl halides with H-phosphonates, including this compound, to form a C-P bond.

Experimental Protocol: Hirao Cross-Coupling of Aryl Halides

This protocol provides a general method for the Hirao cross-coupling reaction.

General Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a suitable ligand (e.g., PPh₃ or Xantphos), and a base (e.g., Et₃N or K₂CO₃).

-

Add a high-boiling point solvent (e.g., toluene, dioxane, or PEG).

-

Degas the mixture with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction to the specified temperature (e.g., 90-110 °C) and stir for the required time.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with a suitable solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 3: Palladium-Catalyzed Synthesis of Aryl Phosphonates.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | Et₃N | Toluene | 85-95 |

| 2 | Bromobenzene | Pd(OAc)₂/PPh₃ | Et₃N | Toluene | 70-85 |

| 3 | 4-Bromoacetophenone | Pd(OAc)₂/Xantphos | K₂CO₃ | Dioxane | 80-90 |

| 4 | 3-Iodopyridine | Pd(PPh₃)₄ | Et₃N | Toluene | 75-88 |